Cas no 483367-56-2 (Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)-)
Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine
- 3,6-dichloro-2-thiophen-2-ylimidazo[1,2-b]pyridazine
- InChI=1/C10H5Cl2N3S/c11-7-3-4-8-13-9(6-2-1-5-16-6)10(12)15(8)14-7/h1-5
- DTXSID80348811
- imidazo[1,2-b]pyridazine, 3,6-dichloro-2-(2-thienyl)-
- 3,6-Dichloro-2-(2-thienyl)-imidazo[1,2-b]pyridazine
- 3,6-Dichloro-2-(thiophen-2-yl)imidazo[1,2-b]pyridazine
- 483367-56-2
- Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)-
-
- Inchi: 1S/C10H5Cl2N3S/c11-7-3-4-8-13-9(6-2-1-5-16-6)10(12)15(8)14-7/h1-5H
- InChI Key: NBLLAWZKPXOFGU-UHFFFAOYSA-N
- SMILES: ClC1=C(C2=CC=CS2)N=C2C=CC(=NN21)Cl
Computed Properties
- Exact Mass: 268.95800
- Monoisotopic Mass: 268.9581237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- Density: 1.67
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.785
- PSA: 58.43000
- LogP: 3.76460
Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I249255-2.5mg |
Imidazo[1,2-b]pyridazine,3,6-dichloro-2-(2-thienyl)- |
483367-56-2 | 2.5mg |
$ 200.00 | 2022-06-04 | ||
| TRC | I249255-5mg |
Imidazo[1,2-b]pyridazine,3,6-dichloro-2-(2-thienyl)- |
483367-56-2 | 5mg |
$ 370.00 | 2022-06-04 | ||
| TRC | I249255-10mg |
Imidazo[1,2-b]pyridazine,3,6-dichloro-2-(2-thienyl)- |
483367-56-2 | 10mg |
$ 585.00 | 2022-06-04 |
Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)-
Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- (CAS No. 483367-56-2): A Comprehensive Overview
Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 483367-56-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the broader category of imidazopyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of chlorine substituents and a thiophene ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The< strong>Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- structure consists of an imidazopyridazine core with two chlorine atoms at the 3 and 6 positions, and a thiophene moiety attached at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The chlorine atoms serve as key pharmacophores, enhancing the compound's ability to bind to proteins and enzymes involved in various cellular processes.
In recent years, there has been a growing interest in developing novel therapeutic agents based on imidazopyridazine derivatives due to their demonstrated efficacy in preclinical studies. One of the most compelling areas of research has been in the development of kinase inhibitors, which are crucial for treating a wide range of cancers and inflammatory diseases. The< strong>Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- compound has shown promise as a lead molecule in this context, with early studies indicating its ability to inhibit specific kinases by binding to their active sites.
Furthermore, the< strong>thiophene ring in the< strong>Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- molecule contributes to its stability and bioavailability, making it an attractive candidate for further optimization. Thiophene-based compounds have been extensively studied for their antimicrobial and anti-inflammatory properties, and incorporating this moiety into a drug-like scaffold can enhance the overall pharmacological profile of the molecule.
The< strong>chlorine substituents at the 3 and 6 positions of the imidazopyridazine core play a critical role in modulating the electronic properties of the molecule. These substituents can influence both the binding affinity and selectivity of the compound towards its target proteins. By strategically positioning these< strong>chlorine atoms , researchers can fine-tune the pharmacokinetic properties of< strong>Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- , improving its suitability for therapeutic use.
The synthesis of< strong>Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the imidazopyridazine core through condensation reactions between appropriate precursors. Subsequent chlorination steps introduce the chlorine atoms at the desired positions using chlorinating agents such as phosphorus oxychloride or sulfuryl chloride.
The introduction of the thiophene ring is achieved through cyclization reactions or cross-coupling techniques like Suzuki or Buchwald-Hartwig couplings. These reactions require precise control over reaction conditions to prevent unwanted side products. Once synthesized, the compound undergoes rigorous analytical characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
In terms of biological activity,< strong>Imidazo1,2-bpyridazine,3,6-dichloro-2-(2-thienyl)- has been shown to exhibit potent inhibitory effects on several kinases implicated in cancer progression. For instance studies have demonstrated its ability to inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are key players in tumor growth and angiogenesis. Additionally,< strong >Imidazo1 , 22 -bpyridazine ,33 ,66 -dichloro -22 - (22 -thienyl )has shown activity against other targets such as JAK (Janus kinase) family members , which are involved in inflammatory responses . These findings highlight its potential as a multitargeted therapeutic agent capable of modulating multiple disease pathways simultaneously . p > < p >The development o f kinase inhibitors represents one o fthe most active areas o fpharmaceutical research due tothe critical role that kinases play in cell signaling . Many approved anticancer drugs targetkinases ,and there is ongoing effortsto discover newinhibitors with improved efficacyand selectivity . The< strong > Imidazo1 ,22 -bpyridazine ,33 ,66 -dichloro -22 - (22 -thienyl ) compound represents anattractive leadmolecule because it combines structural features known toimprove binding affinityand selectivity . Furthermore ,its abilityto inhibit multiplekinase targets suggests thatit may have broader therapeuticapplications beyondcancer treatment . p > < p >Preclinical studies have also exploredthe potential o f< strong > Imidazo1 ,22 -bpyridazine ,33 ,66 -dichloro -22 - (22 -thienyl ) as an anti-inflammatory agent . Inflammatory diseases such as rheumatoid arthritisand inflammatory bowel diseaseare characterized bychronic activation o fkinase pathways . By inhibitingthese kinases , [ Imidazo1 ,22 -bpyridazine ,33 ,66 -dichloro -22 -( 22 thienyl ) ] could potentially reduce inflammationand alleviate symptoms . Earlyin vivostudies have shown promisingresults , indicating thatthis compound may beeffectivein treating inflammatory conditions . p > < p >Another area o finterest is themodification o f[ Imidazo1 ,22 -bpyridazine ,33 ,66 -dichloro ,22 -( 22 thienyl ) ] t o improve its pharmacokinetic properties . For example , researchers have investigatedthe use o fautologous polymers or prodrugs t o enhance bioavailability or reduce toxicity . Additionally , computational modeling techniques such as molecular docking have been employed t o predict how different modifications will affect binding affinity and selectivity . These efforts aim t o optimize [ Imidazo1 ,22 -bpyridazine ,33 ,66 -dichloro ,22 -( 22 thienyl ) ] into a lead compound that is both effectiveand safe for clinical use . p > < p >The future directionso f research on[ Imidazo1 ,22 -bpyridazine ,33 ,66 -dichloro ,22 -( 22 thienyl ) ] include further exploration o fits mechanismsof action , investigation into combination therapies , and clinical trials t o evaluate its efficacyand safety in human patients . As part o fthese efforts , researchers are also studying how variationsin structure can modulate activity , with hopes o finding newcompounds with improvedtherapeutic profiles . p >
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